molecular formula C8H10FN B1297878 3-Fluorophenethylamine CAS No. 404-70-6

3-Fluorophenethylamine

Cat. No.: B1297878
CAS No.: 404-70-6
M. Wt: 139.17 g/mol
InChI Key: AUCVZEYHEFAWHO-UHFFFAOYSA-N
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Description

3-Fluorophenethylamine is an organic compound with the molecular formula C8H10FN. It is a derivative of phenethylamine, where a hydrogen atom on the benzene ring is replaced by a fluorine atom at the third position.

Mechanism of Action

Target of Action

3-Fluorophenethylamine is a chemical compound with the formula C8H10FN The primary targets and their roles are not explicitly mentioned in the available resources

Mode of Action

It is known that it can be used in the synthesis of various compounds , but the specific interactions with its targets and the resulting changes are not clearly understood. More comprehensive studies are needed to elucidate these mechanisms.

Biochemical Pathways

It’s known that it can be used in the synthesis of various compounds , which suggests it may play a role in certain biochemical reactions.

Result of Action

It’s known that it can be used in the synthesis of various compounds , suggesting it may have certain effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorophenethylamine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-fluoronitrobenzene with ethylamine, followed by reduction of the nitro group to an amine . Another method involves the reduction of 3-fluorophenylacetonitrile using lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 3-fluorophenylacetonitrile. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCVZEYHEFAWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336462
Record name 3-Fluorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-70-6
Record name 3-Fluorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Fluorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of m-F-PEA contribute to improved charge transport in 2D/3D perovskite solar cells compared to other organic spacers like butylamine (BA)?

A1: The research paper highlights that the rigid molecular structure of m-F-PEA leads to weaker exciton-phonon interactions in 2D perovskite films compared to BA. [] Exciton-phonon interactions, essentially the coupling between light-generated excitons and lattice vibrations, can hinder efficient charge transport. Weaker interactions, facilitated by the rigid m-F-PEA, translate to improved carrier diffusion within the 2D perovskite layer. This enhanced diffusion allows charges to reach the interface with the 3D perovskite layer and contribute to current generation more efficiently. Consequently, 2D/3D perovskite solar cells treated with m-F-PEA exhibit higher fill factors and potentially better overall performance compared to those treated with BA, especially as the concentration of the 2D perovskite passivation layer increases.

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